N-(2-chlorophenyl)-2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide
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Overview
Description
N-(2-chlorophenyl)-2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzo[b,e][1,4]diazepine core, which is a structural motif found in several pharmacologically active molecules. The presence of the 2-chlorophenyl and acetamide groups further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide typically involves multiple steps:
Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through a cyclization reaction involving appropriate precursors such as o-phenylenediamine and a suitable diketone.
Introduction of the 2-chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorinated aromatic compound reacts with the dibenzo[b,e][1,4]diazepine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Its pharmacological potential could be explored for developing new therapeutic agents.
Industry: The compound might find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(2-chlorophenyl)-2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to receptors: The compound might interact with specific receptors in the body, modulating their activity.
Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound might influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
N-(2-chlorophenyl)-2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide can be compared with other compounds featuring the dibenzo[b,e][1,4]diazepine core, such as:
Diazepam: A well-known anxiolytic drug with a similar core structure but different substituents.
Clozapine: An antipsychotic medication with a dibenzo[b,e][1,4]diazepine core and distinct functional groups.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C29H28ClN3O2 |
---|---|
Molecular Weight |
486.0 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-(9,9-dimethyl-7-oxo-6-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl)acetamide |
InChI |
InChI=1S/C29H28ClN3O2/c1-29(2)16-23-27(25(34)17-29)28(19-10-4-3-5-11-19)33(24-15-9-8-14-22(24)31-23)18-26(35)32-21-13-7-6-12-20(21)30/h3-15,28,31H,16-18H2,1-2H3,(H,32,35) |
InChI Key |
ZDKYXOPDRBZXTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NC4=CC=CC=C4Cl)C5=CC=CC=C5)C(=O)C1)C |
Origin of Product |
United States |
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